molecular formula C18H29NO3 B12725180 Butamirate, (S)- CAS No. 133961-94-1

Butamirate, (S)-

Cat. No.: B12725180
CAS No.: 133961-94-1
M. Wt: 307.4 g/mol
InChI Key: DDVUMDPCZWBYRA-KRWDZBQOSA-N
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Description

Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .

Chemical Reactions Analysis

Types of Reactions

Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Butamirate, (S)-, has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .

Comparison with Similar Compounds

Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:

Uniqueness

Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .

Similar Compounds

  • Oxeladin
  • Pentoxyverine
  • Dextromethorphan
  • Codeine
  • Pholcodine

Properties

CAS No.

133961-94-1

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1

InChI Key

DDVUMDPCZWBYRA-KRWDZBQOSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Origin of Product

United States

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